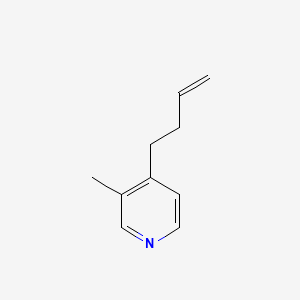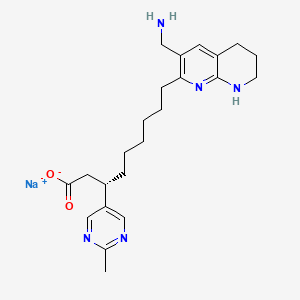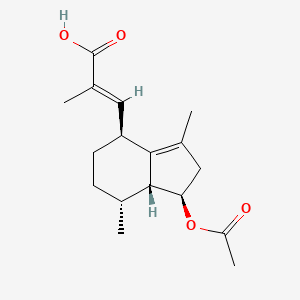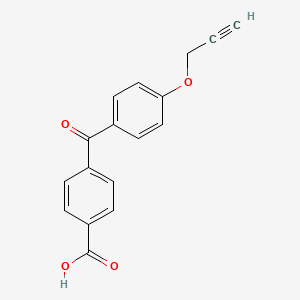![molecular formula C7H8N2O B569927 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 115121-21-6](/img/structure/B569927.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is an organic compound that features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide under basic conditions . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functionalized compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Material Science: The unique structure of the compound makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 6-position.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has a similar fused ring system but differs in the position and type of functional groups.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
115121-21-6 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.154 |
IUPAC 名称 |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-2H,3-4H2,(H2,8,9,10) |
InChI 键 |
NIWSEVKZLRZWDW-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=CC(=O)N2 |
同义词 |
6H-Pyrrolo[2,3-b]pyridin-6-one,1,2,3,7-tetrahydro-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


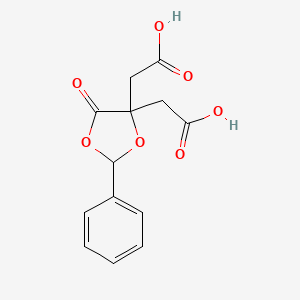
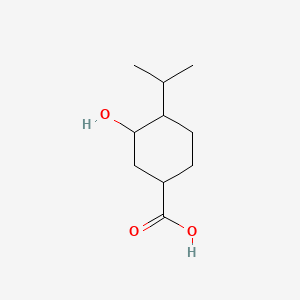
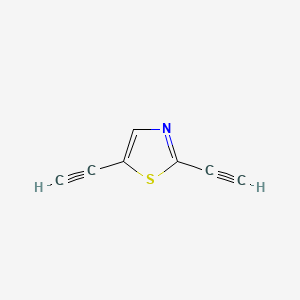

![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
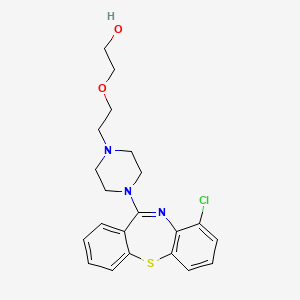
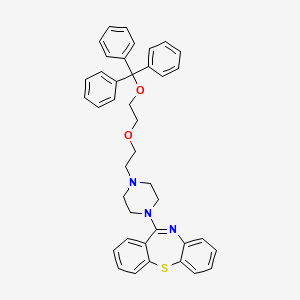
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)
